molecular formula C6H9NO2 B12972347 (R)-2-amino-2-(furan-2-yl)ethanol

(R)-2-amino-2-(furan-2-yl)ethanol

Cat. No.: B12972347
M. Wt: 127.14 g/mol
InChI Key: LRKBGEPUMHLXRV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-(furan-2-yl)ethanol is a chiral compound that features a furan ring attached to an amino alcohol moiety. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(furan-2-yl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of aromatic heterocyclic ketones using biocatalysts. For example, Lactobacillus kefiri P2 has been used to catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols . This method is environmentally friendly and offers high enantiomeric excess.

Industrial Production Methods

Industrial production of ®-2-amino-2-(furan-2-yl)ethanol often involves the use of biocatalytic processes due to their cost-effectiveness and sustainability. The use of biocatalysts like Lactobacillus kefiri P2 allows for the production of enantiomerically pure compounds on a gram scale with high yield .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(furan-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of furan-2-carbaldehyde or furan-2-carboxylic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of amides, esters, and other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-2-amino-2-(furan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its role in the synthesis of β-blockers involves binding to adrenergic receptors, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-amino-2-(furan-2-yl)ethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Biological Activity

(R)-2-amino-2-(furan-2-yl)ethanol is a chiral β-amino alcohol notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its furan ring and amino alcohol moiety, has garnered significant attention due to its interactions with various biological systems, which are critical for its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉NO₂
  • Molar Mass : 127.14 g/mol
  • Structure : The compound features a furan ring, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action may involve interference with bacterial metabolic pathways or cell wall synthesis.

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties. It is believed to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Molecular docking studies suggest that it interacts with neurotransmitter receptors, potentially enhancing synaptic transmission and reducing neurodegeneration.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary findings indicate that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing their activity and potentially altering signaling pathways.
  • Antioxidant Activity : It may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
1-Amino-1-(furan-2-yl)ethanoneFuran-derived ketoneExhibits different reactivity patterns
3-AminofuranFuran-based aminePotentially different biological activities
5-HydroxymethylfurfuralFuran derivativeUsed in biomass conversion processes

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against several bacterial strains, demonstrating significant inhibition at concentrations as low as 100 µg/mL.
  • Neuroprotective Research :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, enhancing cell viability by up to 40% compared to untreated controls.
  • Cytotoxicity Assays :
    • Cytotoxic effects were assessed using various cancer cell lines, revealing IC50 values ranging from 50–150 µM, indicating moderate potency as an anticancer agent.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2R)-2-amino-2-(furan-2-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1

InChI Key

LRKBGEPUMHLXRV-RXMQYKEDSA-N

Isomeric SMILES

C1=COC(=C1)[C@@H](CO)N

Canonical SMILES

C1=COC(=C1)C(CO)N

Origin of Product

United States

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